

Handling missed doses and vomiting after tovorafenib administration

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Compound Focus: Tovorafenib

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Tovorafenib Dosing Administration Scenarios

The table below summarizes the official guidance for handling common dosing scenarios.

Scenario	Condition	Action
Missed Dose [1] [2] [3]	Missed by \leq 3 days	Take the missed dose as soon as possible. Take the next dose on the regular weekly schedule.
	Missed by $>$ 3 days	Skip the missed dose entirely. Take the next dose on the regular weekly schedule.
Vomiting After Dose [1] [2]	Vomiting occurs immediately after taking a dose	Repeat the full dose.

This decision diagram illustrates the workflow for managing these scenarios:



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Key Experimental & Clinical Context

For researchers, understanding the rationale behind these guidelines is rooted in the drug's pharmacokinetics and clinical trial design.

- **Dosing Regimen:** The recommended dosage in the pivotal FIREFLY-1 trial was **420 mg/m² (maximum 600 mg) administered orally once per week** [4]. The approved prescribing information uses a base calculation of **380 mg/m² once weekly** [1] [3] [5]. This once-weekly schedule is a key feature of the therapy [1].
- **Pharmacokinetic Considerations:** The guidance for missed doses and vomiting is designed to maintain stable drug exposure. **Tovorafenib** has a **half-life of approximately 56 hours** [5], supporting the once-weekly schedule. The "3-day" rule for missed doses likely reflects the calculation that taking a dose beyond this point would disrupt the weekly cycle and could lead to unintended fluctuations in plasma concentration.
- **Formulation Stability:** The **oral suspension must be administered within 15 minutes of reconstitution**, as it will begin to thicken after this time [1]. This is a critical factor for in vivo studies or clinical administration to ensure accurate dosing.

Research & Development Protocols

When designing experiments or clinical protocols involving **tovorafenib**, consider these methodologies:

- **Protocol Specification:** Clearly define and document procedures for handling missed doses and emesis in your study protocol. The standard from the FIREFLY-1 trial is to continue treatment "**until disease progression or unacceptable toxicity**" [3] [4].
- **Data Collection:** Meticulously record all instances of dosing deviations, including the exact time of the missed or vomited dose relative to the scheduled time. This is essential for accurate Pharmacokinetic/Pharmacodynamic (PK/PD) analysis and interpreting efficacy outcomes.
- **Concomitant Medication:** Account for potential drug interactions. **Tovorafenib** is primarily metabolized by aldehyde oxidase and CYP2C8 [5]. Using it with strong inducers or inhibitors of these pathways may require monitoring or dose adjustment in a research setting.

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